molecular formula C18H21N3O2S B4543611 4-(furan-2-ylcarbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

4-(furan-2-ylcarbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

Cat. No.: B4543611
M. Wt: 343.4 g/mol
InChI Key: AKWWSXFWACYTGG-UHFFFAOYSA-N
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Description

4-(furan-2-ylcarbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the furan and phenylethyl groups in the molecule suggests potential interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylcarbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the furan-2-ylcarbonyl intermediate: This can be achieved by reacting furan with a suitable acylating agent under acidic or basic conditions.

    Coupling with piperazine: The furan-2-ylcarbonyl intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI or DCC to form the piperazine derivative.

    Introduction of the phenylethyl group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylethyl halide.

    Formation of the carbothioamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylcarbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbothioamide group can be reduced to form the corresponding amine.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The furan and phenylethyl groups may facilitate binding to hydrophobic pockets, while the piperazine and carbothioamide groups may interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide: Lacks the phenylethyl group.

    N-(2-phenylethyl)piperazine-1-carbothioamide: Lacks the furan-2-ylcarbonyl group.

    4-(furan-2-ylcarbonyl)-N-alkylpiperazine-1-carbothioamide: Contains different alkyl groups instead of the phenylethyl group.

Uniqueness

4-(furan-2-ylcarbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is unique due to the combination of the furan-2-ylcarbonyl and phenylethyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-(furan-2-carbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-17(16-7-4-14-23-16)20-10-12-21(13-11-20)18(24)19-9-8-15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWWSXFWACYTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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